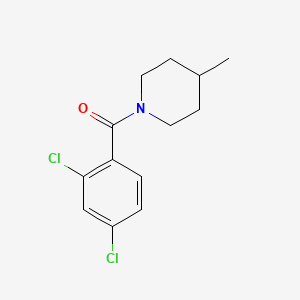

1-(2,4-Dichlorobenzoyl)-4-methylpiperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2,4-Dichlorobenzoyl)-4-methylpiperidine, commonly abbreviated as DCMP, is an organic compound consisting of a piperidine ring with two chlorine atoms attached to the benzoyl group. It is a white crystalline solid with a melting point of 88-90 °C. DCMP is a versatile compound used in a variety of applications, including medicinal chemistry and organic synthesis.

Scientific Research Applications

Chemical Interactions and Structural Analysis

- The complex structural chemistry of substituted piperidinium molecules, including those similar to 1-(2,4-Dichlorobenzoyl)-4-methylpiperidine, has been demonstrated through studies of compounds like bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride. These studies revealed intricate hydrogen bonding patterns and disordered molecular structures, showcasing the complex interactions these compounds can exhibit (Dega-Szafran, et al., 2006).

Biological Activities and Applications

- Research has shown the potential of piperidine derivatives, including structures akin to 1-(2,4-Dichlorobenzoyl)-4-methylpiperidine, in exhibiting significant antibacterial properties. For instance, certain sulfamoyl and piperidine functionalities displayed notable biological activities, underscoring the potential for these compounds in medical applications (Aziz‐ur‐Rehman, et al., 2017).

Synthesis and Material Science

- Innovations in the synthesis of piperidine derivatives have been documented, highlighting the relevance of these compounds in various scientific fields. For example, the synthesis of novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters and their biological properties underline the broad applicability of these chemical structures (Harini, et al., 2014).

- Environmental considerations have also been addressed, with studies focusing on reducing the environmental impact of processes involving piperidine derivatives. For instance, diluted solutions of 4-methylpiperidine were investigated for Fmoc group removal, showcasing a move towards less polluting and less harmful methodologies (Rodríguez, et al., 2019).

Mechanism of Action

Target of Action

The primary target of 1-(2,4-Dichlorobenzoyl)-4-methylpiperidine is Phytoene Desaturase (PD) . PD is a membrane-bound enzyme in the carotenogenic pathway that catalyzes the hydrogen abstraction step at the first C40 precursor of β-carotene . Many bleaching herbicides with different core structures inhibit PD .

Mode of Action

The compound interacts with its target, PD, by inhibiting its function . This inhibition disrupts the carotenogenic pathway, leading to a decrease in the production of β-carotene

Biochemical Pathways

The primary biochemical pathway affected by 1-(2,4-Dichlorobenzoyl)-4-methylpiperidine is the carotenogenic pathway . By inhibiting PD, the compound disrupts the production of β-carotene, a crucial molecule involved in plant growth and development

Result of Action

The inhibition of PD by 1-(2,4-Dichlorobenzoyl)-4-methylpiperidine leads to a disruption in the production of β-carotene . This disruption can have significant molecular and cellular effects, potentially affecting plant growth and development . .

properties

IUPAC Name |

(2,4-dichlorophenyl)-(4-methylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15Cl2NO/c1-9-4-6-16(7-5-9)13(17)11-3-2-10(14)8-12(11)15/h2-3,8-9H,4-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXSPVAMXDGIDFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354713 |

Source

|

| Record name | 1-(2,4-dichlorobenzoyl)-4-methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1186127-13-8 |

Source

|

| Record name | 1-(2,4-dichlorobenzoyl)-4-methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![S-(3-chloro-4-methoxyphenyl)-2-[4-(furan-2-yl)phenyl]-2-hydroxyethane-1-sulfonamido](/img/structure/B2360007.png)

![3a,9b-Dimethyl-1,4,5,3a,9b-pentahydrobenzo[e]benzoxazol-2-one](/img/structure/B2360015.png)

![methyl 4-(N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)benzoate](/img/structure/B2360017.png)

![4-[1-{2-[(2-cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-methoxyethyl)butanamide](/img/structure/B2360020.png)

![7,11-Diphenyl-3,9-dithioxo-2,4,8,10-tetraazaspiro[5.5]undecane-1,5-dione](/img/structure/B2360021.png)

![1-[(1H-Benzimidazol-2-ylamino)methyl]-2-naphthol](/img/structure/B2360022.png)

![(E)-2-Phenyl-N-[5-(trifluoromethyl)-1H-pyrazol-3-yl]ethenesulfonamide](/img/structure/B2360028.png)